Cyclobutene, dimethylbis(methylene)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutene, dimethylbis(methylene)- typically involves the thermal conversion of diallenes in the crystalline state. This method was developed to improve the stability of the compound by introducing aromatic substituents on the exocyclic methylenes and electron-withdrawing groups into the cyclobutene skeleton .
Industrial Production Methods
advancements in synthetic chemistry have enabled the production of this compound in high yields through efficient template-free synthesis methods .
Chemical Reactions Analysis
Types of Reactions
Cyclobutene, dimethylbis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutene oxides.
Reduction: Reduction reactions can convert cyclobutene derivatives into more stable compounds.
Substitution: Substitution reactions involving halogens or other functional groups can modify the properties of the compound
Common Reagents and Conditions
Common reagents used in the reactions of cyclobutene, dimethylbis(methylene)- include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Halogenating agents: Such as bromine or chlorine
Major Products Formed
The major products formed from these reactions include cyclobutene oxides, reduced cyclobutene derivatives, and halogenated cyclobutene compounds .
Scientific Research Applications
Cyclobutene, dimethylbis(methylene)- has several scientific research applications, including:
Materials Science: Employed in the development of nanoscopic macrocycles with unusual magnetic, optical, and electronic properties.
Biology and Medicine: Investigated for its potential use in drug discovery and development due to its strained ring system and ability to undergo strain-release transformations.
Mechanism of Action
The mechanism of action of cyclobutene, dimethylbis(methylene)- involves the release of strain energy from its highly strained ring system. This strain-release mechanism allows the compound to undergo various chemical transformations, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved in these reactions depend on the specific functional groups and substituents present on the cyclobutene ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclobutene, dimethylbis(methylene)- include:
Cyclobutane: A less strained four-membered ring compound.
Bicyclobutanes: Highly strained bicyclic compounds with unique reactivity.
Cyclobutenes: Compounds with similar ring structures but different substituents.
Uniqueness
Cyclobutene, dimethylbis(methylene)- is unique due to its highly strained ring system and the presence of two methylene groups, which provide distinct reactivity and stability compared to other cyclobutene derivatives. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
25467-12-3 |
---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
1,2-dimethyl-3,4-dimethylidenecyclobutene |
InChI |
InChI=1S/C8H10/c1-5-6(2)8(4)7(5)3/h1-2H2,3-4H3 |
InChI Key |
SGBBSINDWMTKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C)C1=C)C |
Origin of Product |
United States |
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